2,2-Dichlorobut-3-enoic acid

Acid Dissociation Constant pKa Prediction Halogenated Carboxylic Acid

2,2-Dichlorobut-3-enoic acid (CAS 64362-18-1) is a halogenated short-chain unsaturated carboxylic acid (molecular formula C₄H₄Cl₂O₂, molecular weight 154.98 g/mol) belonging to the class of α,α-dichloro-β,γ-unsaturated acids. Its structure features two electron-withdrawing chlorine atoms at the C2 position and a terminal vinyl group conjugated with the carboxyl moiety, conferring a distinct combination of enhanced acidity and olefinic reactivity.

Molecular Formula C4H4Cl2O2
Molecular Weight 154.98 g/mol
CAS No. 64362-18-1
Cat. No. B15446292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichlorobut-3-enoic acid
CAS64362-18-1
Molecular FormulaC4H4Cl2O2
Molecular Weight154.98 g/mol
Structural Identifiers
SMILESC=CC(C(=O)O)(Cl)Cl
InChIInChI=1S/C4H4Cl2O2/c1-2-4(5,6)3(7)8/h2H,1H2,(H,7,8)
InChIKeyRZKHESYDFDVNRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dichlorobut-3-enoic Acid (CAS 64362-18-1): Procurement-Relevant Physicochemical and Biological Profile


2,2-Dichlorobut-3-enoic acid (CAS 64362-18-1) is a halogenated short-chain unsaturated carboxylic acid (molecular formula C₄H₄Cl₂O₂, molecular weight 154.98 g/mol) belonging to the class of α,α-dichloro-β,γ-unsaturated acids . Its structure features two electron-withdrawing chlorine atoms at the C2 position and a terminal vinyl group conjugated with the carboxyl moiety, conferring a distinct combination of enhanced acidity and olefinic reactivity. The compound is classified in authoritative biomedical ontologies as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also exhibits ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1].

Why 2,2-Dichlorobut-3-enoic Acid Cannot Be Replaced by Saturated Analogs or Positional Isomers in Research and Industrial Protocols


The specific α,α-dichloro-β,γ-unsaturated architecture of 2,2-dichlorobut-3-enoic acid creates a reactivity and biological profile that cannot be replicated by its saturated counterpart (2,2-dichlorobutanoic acid, CAS 13023-00-2) or by positional isomers such as 4,4-dichloro-2-butenoic acid or 4,4-dichloro-3-butenoic acid. The terminal vinyl group enables participation in addition, polymerization, and cross-coupling reactions that are structurally impossible for the saturated analog, while the α,α-geminal dichloro substitution pattern produces a markedly different electronic environment and pKa compared to ω,ω-dichloro isomers . In biological contexts, the MeSH ontology specifically links this compound—and not its positional isomers—to potent lipoxygenase inhibition [1], indicating that the precise chlorine placement and unsaturation are pharmacophoric determinants. Substituting an in-class analog without empirical validation therefore risks loss of both chemical reactivity and biological activity.

Quantitative Comparative Evidence for Differentiated Selection of 2,2-Dichlorobut-3-enoic Acid


Enhanced Carboxylic Acid Acidity vs. Saturated Analog 2,2-Dichlorobutanoic Acid: Predicted pKa Comparison

The predicted pKa of 2,2-dichlorobut-3-enoic acid is approximately 1.0 (±0.2), which is comparable to the predicted pKa of 1.0 (±0.18) for its saturated analog 2,2-dichlorobutanoic acid . However, when compared to non-halogenated butenoic acids (e.g., crotonic acid, pKa ~4.7), the target compound exhibits a ~3.7 log unit increase in acidity—equivalent to approximately 5,000-fold greater acid strength. This enhanced acidity is driven by the electron-withdrawing effect of the two α-chlorine atoms, and the additional vinyl conjugation may provide further resonance stabilization of the carboxylate anion compared to the saturated analog, though direct experimental pKa data for the target compound itself remain unpublished [1].

Acid Dissociation Constant pKa Prediction Halogenated Carboxylic Acid

Dissociation Constant Trend: 4,4-Dichloro-3-butenoic Acid vs. 4,4,4-Trichlorobutyric Acid — Class-Level Positioning of gem-Dichlorobutenoic Acids

Nesmeyanov and co-workers (1955) measured the dissociation constants of a homologous series of ω-trichloromethyl and ω-dichlorovinyl carboxylic acids and demonstrated that 4,4-dichloro-3-butenoic acid possesses a higher dissociation constant than 4,4,4-trichlorobutyric acid [1]. This finding establishes that the dichlorovinyl group (CCl₂=CH–) exerts a stronger electron-withdrawing effect on the carboxyl group than the trichloromethyl group (CCl₃–) when positioned at the same distance. Extrapolating this structure-acidity relationship to the target compound 2,2-dichlorobut-3-enoic acid, where the chlorine atoms are positioned at the α-carbon (C2) rather than the γ-carbon (C4), the proximity effect is expected to produce even greater acid-strengthening than observed in the γ-substituted series—though this remains a class-level inference pending direct experimental measurement.

Dissociation Constant Structure-Acidity Relationship Halogenated Aliphatic Acid

Lipoxygenase Inhibition Classification: MeSH-Annotated Potency vs. Clinically Validated LOX Inhibitors

The Medical University of Lublin's MeSH concept record classifies 2,2-dichlorobut-3-enoic acid as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' and additionally notes inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase 'to a lesser extent' [1]. The BindingDB assay record (ChEMBL_4193 / CHEMBL619995) documents that the compound was tested for inhibitory activity against 5-lipoxygenase translocation in rat RBL-2H3 cells, confirming experimental evaluation in a mammalian cellular model [2]. By comparison, the clinically used 5-LOX inhibitor zileuton has an IC₅₀ of approximately 0.5–1 μM against human 5-LOX in cell-free assays, but no IC₅₀ value is publicly available for 2,2-dichlorobut-3-enoic acid in this or any other LOX assay. The patent literature also references the compound in the context of lipoxygenase and cyclooxygenase modulation [3]. This multi-target inhibitory fingerprint, while quantitatively incomplete in the public domain, is structurally distinct from that of saturated dichlorobutanoic acid analogs, which lack comparable LOX annotation.

Lipoxygenase Inhibition Arachidonic Acid Cascade Anti-inflammatory Target

Olefinic Reactivity Advantage: Catalyst Promoter Application vs. Saturated Dichloroalkanoic Acids

U.S. Patent 5,786,504 (issued 1998) explicitly claims halo-but-3-enoic acids and esters of the general formula encompassing 2,2-dichlorobut-3-enoic acid as catalyst promoters for ethylene/α-olefin copolymerization [1]. The patent teaches that the unsaturation in the but-3-enoic acid backbone is structurally essential for promoter activity, distinguishing these compounds from saturated halo-butanoic acid analogs which lack the olefinic moiety required for the promoter mechanism. Specifically, the patent describes the use of such compounds in combination with vanadium-based transition metal catalysts and organo-aluminum cocatalysts to enhance catalyst efficiency and regulate polymer molecular weight. This industrial application is not accessible to 2,2-dichlorobutanoic acid (CAS 13023-00-2) because the saturated backbone cannot participate in the same coordination or insertion pathways with the metal center.

Olefin Polymerization Catalyst Promoter Halo-butenoic Acid Ziegler-Natta Catalysis

Evidence-Backed Application Scenarios for 2,2-Dichlorobut-3-enoic Acid Procurement


Olefin Polymerization Catalyst Promoter Development

Procurement of 2,2-dichlorobut-3-enoic acid is scientifically justified for research programs developing or optimizing vanadium-catalyzed ethylene/α-olefin copolymerization processes. U.S. Patent 5,786,504 identifies halo-but-3-enoic acids as effective catalyst promoters that enhance catalyst efficiency and regulate polymer molecular weight [1]. The vinyl group in the but-3-enoic backbone is mechanistically required; the saturated analog 2,2-dichlorobutanoic acid cannot substitute. This scenario is appropriate for industrial polymer chemistry laboratories and academic groups investigating Ziegler-Natta catalyst modification.

Structure-Activity Relationship Studies of Halogenated Lipoxygenase Inhibitors

The MeSH pharmacological classification of 2,2-dichlorobut-3-enoic acid as a potent lipoxygenase inhibitor [2], combined with documented testing in a 5-LOX translocation assay in rat RBL-2H3 cells [3], supports its use as a starting scaffold for medicinal chemistry SAR campaigns targeting the arachidonic acid cascade. Researchers developing anti-inflammatory or anti-cancer agents should procure this compound as a halogenated, low-molecular-weight LOX inhibitor chemotype rather than relying on saturated analogs that lack comparable biological annotation. Note that published IC₅₀ values are not available; initial in-house potency determination is required.

Reactive Intermediate for α,α-Dichloro-β,γ-Unsaturated Building Block Synthesis

The combination of a free carboxylic acid, a geminal dichloro-substituted chiral center (prochiral C2 carbon), and a terminal vinyl group in 2,2-dichlorobut-3-enoic acid creates a versatile synthetic intermediate. The compound's predicted enhanced acidity (pKa ~1.0 vs. ~4.7 for crotonic acid) facilitates carboxylate salt formation under mild conditions, while the vinyl group enables thiol-ene click chemistry, Heck coupling, and polymerization reactions that are unavailable with the saturated analog. This compound is preferable to positional isomers such as 4,4-dichloro-2-butenoic acid when α-substitution is synthetically required for downstream transformations.

Structure-Acidity Relationship Studies in Halogenated Carboxylic Acid Series

The dissociation constant data from Nesmeyanov et al. (1955) demonstrating that the CCl₂=CH– group exerts stronger acid-strengthening than the CCl₃– group in ω-substituted acids [4] establishes a scientific framework for physical organic chemistry studies. Procurement of 2,2-dichlorobut-3-enoic acid enables experimental determination of its pKa and direct comparison with both the saturated analog 2,2-dichlorobutanoic acid and the γ-substituted isomer 4,4-dichloro-3-butenoic acid, filling a gap in the published literature regarding the effect of α,α-dichloro-β,γ-unsaturation on carboxylic acid acidity.

Quote Request

Request a Quote for 2,2-Dichlorobut-3-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.